molecular formula C22H22N2O3S2 B11600541 N-benzyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11600541
M. Wt: 426.6 g/mol
InChI Key: ZFJKVFXBWVAMMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZENESULFONAMIDO-N-BENZYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrobenzothiophene core. This is followed by the introduction of the benzenesulfonamide and benzyl groups through various organic reactions. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and amines. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-BENZENESULFONAMIDO-N-BENZYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-BENZENESULFONAMIDO-N-BENZYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-BENZENESULFONAMIDO-N-BENZYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-BENZENESULFONAMIDO-N-BENZYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H22N2O3S2/c25-21(23-15-16-9-3-1-4-10-16)20-18-13-7-8-14-19(18)28-22(20)24-29(26,27)17-11-5-2-6-12-17/h1-6,9-12,24H,7-8,13-15H2,(H,23,25)

InChI Key

ZFJKVFXBWVAMMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NS(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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